molecular formula C14H18Cl2N2O B10765241 N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride

Cat. No.: B10765241
M. Wt: 301.2 g/mol
InChI Key: HSEQUIRZHDYOIX-UHFFFAOYSA-N
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Description

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride is a compound known for its high selectivity and potency as an agonist for the α7 nicotinic acetylcholine receptors (α7 nAChRs). This compound is often used in scientific research to investigate the roles of α7 nAChRs in various physiological and pathological processes, including sensory gating, learning, memory, and cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride typically involves the following steps:

    Formation of the 1-azabicyclo[2.2.2]octane scaffold: This can be achieved through various synthetic routes, including the reduction of tropinone or related compounds.

    Attachment of the 4-chlorobenzamide group: This step involves the reaction of the 1-azabicyclo[2.2.2]octane derivative with 4-chlorobenzoyl chloride under basic conditions to form the desired amide bond.

    Formation of the hydrochloride salt: The final compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.

Scientific Research Applications

N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of α7 nAChR agonists.

    Biology: Investigates the role of α7 nAChRs in neuronal signaling and synaptic plasticity.

    Medicine: Explores potential therapeutic applications in treating cognitive deficits, schizophrenia, and other neurological disorders.

    Industry: May be used in the development of new pharmaceuticals targeting α7 nAChRs.

Mechanism of Action

The compound exerts its effects by selectively binding to and activating α7 nicotinic acetylcholine receptors. This activation enhances GABAergic synaptic activity and modulates neurotransmission in the brain. The molecular targets include the α7 nAChRs, and the pathways involved are primarily related to cholinergic signaling and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

    GTS-21 (3-(2,4-dimethoxybenzylidene)-anabaseine dihydrochloride): Another α7 nAChR agonist with similar applications in research.

    DMXBA (GTS-21): Known for its cognitive-enhancing properties.

    Methyllycaconitine: A selective antagonist for α7 nAChRs, often used in conjunction with agonists like N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride to study receptor functions.

Uniqueness

This compound is unique due to its high selectivity and potency for α7 nAChRs, making it a valuable tool in neuroscience research. Its ability to enhance GABAergic synaptic activity and restore sensory gating deficits highlights its potential therapeutic applications .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-4-chlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEQUIRZHDYOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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